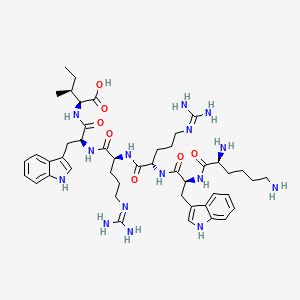![molecular formula C9H13NO B15159611 Tricyclo[3.3.0.0~2,4~]octane-3-carboxamide CAS No. 682747-90-6](/img/structure/B15159611.png)
Tricyclo[3.3.0.0~2,4~]octane-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tricyclo[3300~2,4~]octane-3-carboxamide is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tricyclo[3.3.0.0~2,4~]octane-3-carboxamide typically involves the formation of a tricyclic skeleton through intramolecular reactions. One common method includes the formation of a C3-C7 bond from appropriate bicyclo[3.3.0]octane derivatives, either through intramolecular C-H carbene insertion or by ketone-to-cyclopentanol photocyclization . The key precursor, dimethyl cis-3-oxobicyclo[3.3.0]octane-1,5-dicarboxylate, can be synthesized through two alternative routes .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can potentially be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Chemical Reactions Analysis
Types of Reactions: Tricyclo[3.3.0.0~2,4~]octane-3-carboxamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. The high strain energy of the tricyclic skeleton makes it prone to rearrangement reactions .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. For example, the reduction of dimethyl cis-3,7-dioxobicyclo[3.3.0]octane-1,5-dicarboxylate under Clemensen-like reaction conditions leads to the formation of dimethyl 3-hydroxytricyclo[3.3.0.0~3,7~]octane-1,5-dicarboxylate .
Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For instance, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or hydrocarbons.
Scientific Research Applications
Tricyclo[3.3.0.0~2,4~]octane-3-carboxamide has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, its unique structure makes it a potential candidate for drug development and other therapeutic applications . Additionally, its high strain energy and propensity for rearrangement reactions make it a valuable compound for studying reaction mechanisms and kinetics.
Mechanism of Action
The mechanism of action of tricyclo[3.3.0.0~2,4~]octane-3-carboxamide involves its interaction with molecular targets and pathways within biological systems. The specific molecular targets and pathways depend on the context in which the compound is used. For example, in drug development, it may interact with enzymes or receptors to exert its therapeutic effects .
Comparison with Similar Compounds
Tricyclo[3.3.0.0~2,4~]octane-3-carboxamide can be compared with other similar compounds, such as tricyclo[3.3.0.0~2,6~]octane and tricyclo[3.2.1.0~2,4~]octane-3-carboxylic acid . These compounds share similar tricyclic structures but differ in their specific chemical properties and reactivity.
Similar Compounds
Properties
CAS No. |
682747-90-6 |
|---|---|
Molecular Formula |
C9H13NO |
Molecular Weight |
151.21 g/mol |
IUPAC Name |
tricyclo[3.3.0.02,4]octane-3-carboxamide |
InChI |
InChI=1S/C9H13NO/c10-9(11)8-6-4-2-1-3-5(4)7(6)8/h4-8H,1-3H2,(H2,10,11) |
InChI Key |
TUNBDPCGOGTKRP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(C1)C3C2C3C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


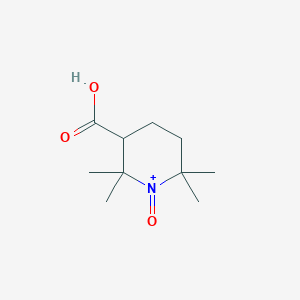
![Dimethyl [1-(2-chlorophenyl)-2,2-dicyanoethyl]phosphonate](/img/structure/B15159542.png)
![Urea, N-[5-chloro-2-(cyclopropylmethoxy)phenyl]-N'-(5-cyanopyrazinyl)-](/img/structure/B15159556.png)
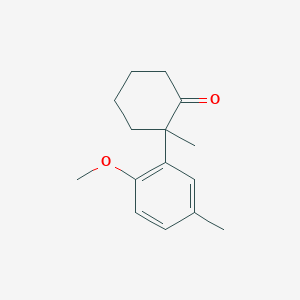
![(4R)-4-{[tert-Butyl(dimethyl)silyl]oxy}pent-2-enal](/img/structure/B15159575.png)
![2-Amino-4-methyl-6-phenylpyrimido[5,4-c]quinolin-5-one](/img/structure/B15159582.png)
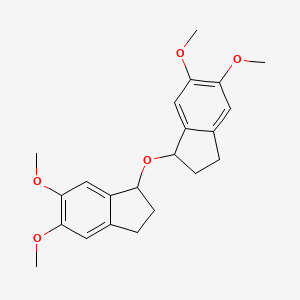
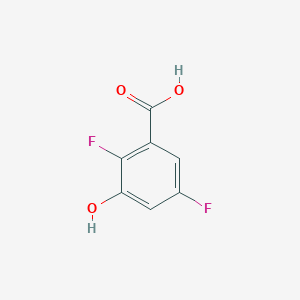
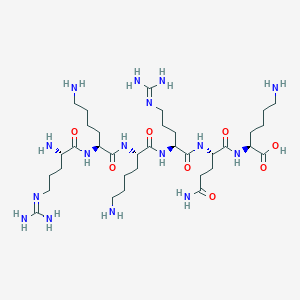
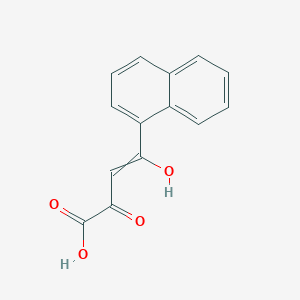
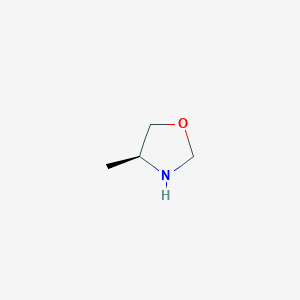
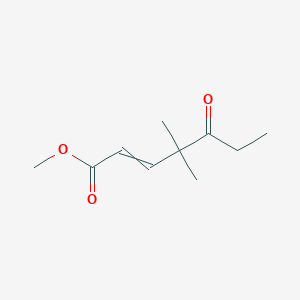
![4,4'-[(4-Methoxyphenyl)methylene]bis(2,6-dimethylaniline)](/img/structure/B15159656.png)
